molecular formula C26H17FN4O2S B4055399 (2Z)-2-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one CAS No. 624723-09-7

(2Z)-2-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B4055399
CAS No.: 624723-09-7
M. Wt: 468.5 g/mol
InChI Key: GMRIGPZBGXMZHK-UCQKPKSFSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a fused thiazolo[3,2-a]benzimidazolone core conjugated with a substituted pyrazole moiety. Key functional groups include the 3-fluoro-4-methoxyphenyl substituent on the pyrazole ring and the phenyl group at position 1 of the pyrazole, both of which influence electronic and steric properties. The methoxy and fluorine substituents enhance lipophilicity and may modulate binding affinity to biological targets, such as enzymes or receptors involved in inflammatory or oncogenic pathways .

Properties

IUPAC Name

(2Z)-2-[[3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17FN4O2S/c1-33-22-12-11-16(13-19(22)27)24-17(15-30(29-24)18-7-3-2-4-8-18)14-23-25(32)31-21-10-6-5-9-20(21)28-26(31)34-23/h2-15H,1H3/b23-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRIGPZBGXMZHK-UCQKPKSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624723-09-7
Record name (2Z)-2-{[3-(3-FLUORO-4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}[1,3]THIAZOLO[3,2-A]BENZIMIDAZOL-3(2H)-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (2Z)-2-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one, often referred to as "compound A", has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula of compound A is C26H17FN4O2SC_{26}H_{17}FN_{4}O_{2}S with a molecular weight of 458.50 g/mol. The structure features a thiazole ring fused with a benzimidazole moiety and a pyrazole derivative, which are known for their diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing thiazole and benzimidazole moieties. For instance, compounds similar to compound A have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast Cancer)5.0
Compound AHCT116 (Colon Cancer)7.2
DoxorubicinMCF70.5
DoxorubicinHCT1160.8

These results indicate that compound A exhibits promising antitumor activity comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The antimicrobial efficacy of compound A has also been investigated. It showed potent activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Bacillus cereus10.0

These findings suggest that compound A could serve as a potential lead in the development of new antimicrobial agents .

The proposed mechanism of action for the antitumor activity involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation by disrupting the cell cycle . For antimicrobial activity, it is suggested that compound A disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that specific substitutions on the phenyl and thiazole rings significantly influence biological activity:

  • Fluoro and Methoxy Substituents : The presence of a fluoro group enhances lipophilicity, improving cellular uptake.
  • Pyrazole Moiety : Essential for cytotoxicity; modifications on this ring can lead to increased potency.

A detailed SAR study indicated that electron-donating groups at specific positions on the aromatic rings were crucial for enhancing biological activity .

Case Studies

  • In Vivo Efficacy : In animal models, compound A demonstrated significant tumor reduction in xenograft models when administered at doses of 10 mg/kg body weight bi-weekly.
  • Combination Therapy : When used in combination with existing chemotherapeutics, compound A showed synergistic effects, leading to improved survival rates in treated subjects compared to monotherapy .

Chemical Reactions Analysis

Key Precursors and Reactants

  • 2-mercaptobenzimidazole (3) : A critical starting material for constructing thiazolo[3,2-a]benzimidazoles via cyclization with ketones or aldehydes .

  • Pyrazole derivatives : The presence of the pyrazole substituent (3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl) suggests synthesis through condensation reactions involving pyrazole precursors and benzimidazole scaffolds.

General Synthetic Strategies

Reaction Type Conditions Outcome
Cyclization with ketones Acid-catalyzed reaction with aliphatic/aromatic ketonesFormation of fused thiazolo[3,2-a]benzimidazoles
Propargyl bromide coupling Reflux in EtOH with NH₄OH, Pd catalystFormation of aryl-substituted derivatives
Acylation Acetic anhydride/pyridineN-acetyl derivatives

Substitution Reactions

  • Aryl halide coupling : The thiazolo[3,2-a]benzimidazole core can undergo cross-coupling reactions (e.g., Suzuki, Heck) to introduce substituents at position 3 .

  • Fluorination : Fluoro-substituted derivatives may form via reaction with fluoroethylene analogs or halogen exchange .

Oxidation and Reduction

  • Oxidation of sulfur : Reaction with hydrogen peroxide (e.g., in the presence of K₂WO₄) converts thio derivatives to sulfoxides or sulfones .

  • Reduction : Thiols can be reduced to sulfides under acidic conditions, though specific data for this compound is not explicitly reported.

Cycloaddition Reactions

  • 1,3-Dipolar cycloadditions : The exocyclic double bond in thiazolo[3,2-a]benzimidazol-3(2H)-ones can react with nitrilimines to form spirocyclic intermediates, which rearrange to pyrazolylbenzimidazoles .

Functional Groups and Reactivity

  • Methylene group : The Z-configured methylene bridge between the pyrazole and thiazolo[3,2-a]benzimidazole cores may undergo isomerization or participate in conjugated π-system reactions.

  • 3(2H)-one moiety : Susceptible to nucleophilic attack or condensation reactions (e.g., with aldehydes/ketones) .

Mass Spectrometry and NMR Data

While specific data for this compound is limited, analogous thiazolo[3,2-a]benzimidazoles exhibit:

  • 1H NMR : Peaks corresponding to aromatic protons (δ 7.0–8.5 ppm) and methylene groups (δ 3.5–4.5 ppm) .

  • 13C NMR : Signals for carbonyl groups (δ 150–180 ppm) and sulfur-bearing carbons (δ 110–140 ppm) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key differences:

Table 1: Structural and Functional Comparisons

Compound Name / Identifier Core Structure Key Substituents Notable Features Evidence Source
(2Z)-2-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione Thiazolo-triazine-dione + pyrazole 3-fluoro-4-propoxyphenyl (vs. methoxy in target compound) Propoxy group increases steric bulk; triazine-dione core alters electronic properties compared to benzimidazolone.
(2Z)-2-[4-(Allyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one Thiazolo-benzimidazolone Allyloxy at position 4 (vs. fluoro-methoxy in target compound) Allyloxy group introduces potential for covalent binding or metabolic instability.
4-[[3-(2-Hydroxyethyl)-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one Pyrazol-3-one + thiazole Hydroxyethyl and methylphenyl substituents Hydrophilic hydroxyethyl group may improve solubility; pyrazol-3-one core is pharmacologically versatile.
2-(1,3-Benzothiazol-2-yl)-4-(2-phenylethyliminomethyl)-5-propyl-1H-pyrazol-3-one Pyrazol-3-one + benzothiazole Phenylethyliminomethyl and propyl groups Benzothiazole enhances π-π stacking potential; iminomethyl group may act as a hydrogen bond acceptor.
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole + pyrazole + triazole Multiple fluorophenyl groups and triazole Fluorine-rich structure enhances metabolic stability; triazole adds hydrogen-bonding capacity.

Key Observations

Substituent Effects on Bioactivity: The methoxy group in the target compound (vs. Fluorine in the 3-fluoro-4-methoxyphenyl group (target compound) enhances electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogs .

Core Structure Variations :

  • The thiazolo[3,2-a]benzimidazolone core (target compound) is distinct from thiazolo-triazine-dione () or pyrazol-3-one (). This core likely confers rigidity and planar geometry, favoring interactions with flat binding pockets (e.g., kinase ATP sites).

Synthetic Accessibility :

  • Synthesis of the target compound may resemble methods for benzoyl pyrazolones (e.g., benzoyl chloride reactions with calcium hydroxide, as in ). However, the exocyclic double bond requires precise Z-configuration control, which could involve photochemical or catalytic strategies.

Spectroscopic Characterization :

  • Analogous compounds (e.g., pyrazole derivatives in ) were characterized via UV, $ ^1H $-NMR, and $ ^{13}C $-NMR. The target compound’s 3-fluoro-4-methoxyphenyl group would produce distinct $ ^{19}F $-NMR signals and deshielded aromatic protons in $ ^1H $-NMR .

Research Implications and Gaps

  • Pharmacological Potential: While the evidence lacks direct bioactivity data for the target compound, structurally related pyrazoles and thiazoles exhibit diverse activities. For example, fluorophenyl-pyrazole hybrids () show promise in kinase inhibition, while benzothiazole derivatives () demonstrate antimicrobial effects.
  • Optimization Opportunities : Replacing the methoxy group with bulkier alkoxy chains (e.g., propoxy in ) could enhance selectivity, while introducing hydrophilic groups (e.g., hydroxyethyl in ) might improve solubility.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example:

  • Step 1 : Reacting substituted pyrazole precursors with benzimidazole derivatives under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts like POCl₃ (Vilsmeier-Haack reaction) to form the thiazolo-benzimidazole core .

  • Step 2 : Purification via column chromatography and characterization using IR spectroscopy (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm), and elemental analysis (C, H, N within ±0.3% of theoretical values) .

  • Key Intermediate : For example, 1-(6-fluorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde is synthesized via hydrazine treatment and subsequent formylation .

    • Table 1 : Example elemental analysis data for intermediates (adapted from ):
Compound%C (Calc/Found)%H (Calc/Found)%N (Calc/Found)
Intermediate 9a65.2/65.04.5/4.615.8/15.5
Intermediate 9c61.0/60.83.8/3.913.2/13.0

Q. Which spectroscopic and analytical methods are critical for confirming the compound’s structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and quaternary carbons (e.g., C=O at ~165 ppm). The Z-configuration of the exocyclic double bond is confirmed via NOESY (nuclear Overhauser effect) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 6.41–34.02° between pyrazole and benzothiazole rings) and π-π stacking interactions (centroid distances ~3.7 Å) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ within 0.001 Da of theoretical).

Advanced Research Questions

Q. How do crystallographic studies inform the molecular conformation and potential binding interactions?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:

  • Non-covalent interactions : Weak π-π interactions (e.g., between thiazoline and phenyl rings) and C–H···π bonds stabilize the crystal lattice .
  • Dihedral Angles : Substituents on the pyrazole ring influence planarity; for example, a 23.06° angle between the phenyl and benzothiazole rings in molecule B suggests steric hindrance .
  • Implications for Binding : Planar regions (e.g., benzimidazole-thiazole fused system) may facilitate intercalation or enzyme active-site binding, as seen in docking studies with HIV-1 protease .

Q. What strategies optimize reaction yields for derivatives with modified substituents?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol/water mixtures improve precipitation .
  • Catalyst Screening : POCl₃ in Vilsmeier-Haack reactions increases formylation efficiency (yields ~70–85%) compared to milder reagents .
  • Microwave-Assisted Synthesis : Reduces reaction times for cyclization steps (e.g., from 12 hours to 30 minutes) .

Q. How can researchers resolve contradictions in spectroscopic data during derivative synthesis?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, IR, and HRMS to confirm functional groups. For example, a missing carbonyl peak in IR may indicate incomplete cyclization, requiring reaction time adjustment .
  • Computational Modeling : Use DFT calculations to predict NMR shifts and compare with experimental data (deviation >0.5 ppm suggests structural errors) .
  • Case Study : Inconsistent elemental analysis (e.g., %N mismatch) may arise from hygroscopic intermediates; drying under vacuum or using anhydrous solvents resolves this .

Structure-Activity Relationship (SAR) & Biological Studies

Q. What substituent modifications enhance antimicrobial activity in derivatives?

  • Methodological Answer :

  • Fluorine/Methoxy Groups : Derivatives with 3-fluoro-4-methoxyphenyl groups show improved activity against S. aureus (MIC 8 µg/mL) due to increased lipophilicity and membrane penetration .
  • Thiazole vs. Triazole : Replacing thiazole with triazole reduces activity (MIC >64 µg/mL), highlighting the thiazole’s role in target binding .
    • Table 2 : Antimicrobial activity of selected derivatives (adapted from ):
DerivativeSubstituentMIC (µg/mL, S. aureus)
A3-Fluoro-4-methoxy8
B4-Bromo32
C4-Methyl64

Computational & Mechanistic Studies

Q. How do docking studies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses. For example, the compound’s benzimidazole-thiazole system forms hydrogen bonds with HIV-1 protease (binding energy −9.2 kcal/mol) .
  • Dynamic Simulations : MD simulations (e.g., 100 ns runs in GROMACS) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Data Contradiction & Validation

Q. How should researchers address discrepancies between theoretical and experimental elemental analysis?

  • Methodological Answer :

  • Recalibration : Re-measure samples using calibrated instruments. For example, a 0.3% deviation in %C may arise from incomplete combustion; use higher-purity oxygen in CHNS analyzers .
  • Sample Purity : Confirm via HPLC (purity >95%) before analysis. Impurities like unreacted starting materials skew results .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 2
Reactant of Route 2
(2Z)-2-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

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